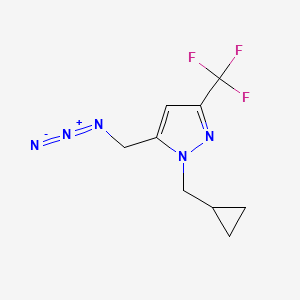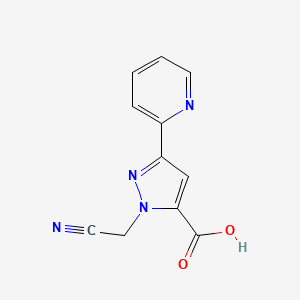![molecular formula C11H16N4 B1480874 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine CAS No. 2098012-10-1](/img/structure/B1480874.png)
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Descripción general
Descripción
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound with a molecular formula of C11H16N4. This compound features a unique structure that combines a cyclopentyl group with an imidazo[1,2-b]pyrazole core, making it an interesting subject for various chemical and biological studies.
Mecanismo De Acción
Target of Action
Compounds with an imidazole ring, like (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine, are often involved in various biological activities . They can interact with different targets in the body, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 2-cyanopyridine to form the imidazo[1,2-b]pyrazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-b]pyrazole carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: Similar structure but with a different position of the methanamine group.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Contains an imidazo[1,2-a]pyridine core instead of imidazo[1,2-b]pyrazole.
Uniqueness
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-8-9-7-11-14(5-6-15(11)13-9)10-3-1-2-4-10/h5-7,10H,1-4,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMYGXGYCHOUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















